BENGHE Foundational & Exploratory

Check Availability & Pricing

Phenallymal: A Technical Guide to its Synthesis
and Neuropharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Phenallymal

Cat. No.: B1218993

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenallymal, chemically known as 5-allyl-5-phenylbarbituric acid, is a derivative of barbituric
acid, a class of compounds historically significant for their central nervous system depressant
effects. This technical guide provides a comprehensive overview of the synthesis, discovery,
and pharmacological properties of Phenallymal. While specific historical details of its discovery
and quantitative pharmacological data are not extensively documented in publicly accessible
literature, this paper extrapolates from the well-established chemistry and pharmacology of
barbiturates to present a detailed account. This guide includes a generalized, yet detailed,
experimental protocol for its synthesis, an exploration of its mechanism of action at the GABA-A
receptor, and structured data tables. Diagrams illustrating the synthetic pathway and the
signaling mechanism are provided to facilitate a deeper understanding for research and drug
development professionals.

Introduction

Phenallymal, also known by the name Allofenyl, is a 5,5-disubstituted derivative of barbituric
acid. The core structure of barbiturates was first synthesized in 1864 by Adolf von Baeyer.[1]
The pharmacological effects of barbiturates are primarily determined by the nature of the
substituents at the 5-position of the pyrimidine ring.[2] These compounds have been
extensively studied and utilized for their sedative, hypnotic, anticonvulsant, and anesthetic
properties.[2][3] Phenallymal, with its allyl and phenyl groups at the C-5 position, is expected
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to exhibit characteristic barbiturate activity. This guide aims to provide a detailed technical
overview for researchers interested in the synthesis and pharmacological evaluation of
Phenallymal.

Discovery and History

Detailed historical records outlining the specific discovery and initial synthesis of Phenallymal
(Allofenyl) are scarce in the available scientific literature. However, the era of barbiturate
discovery and development, primarily in the early to mid-20th century, saw the synthesis of
thousands of derivatives.[3] It is highly probable that Phenallymal was synthesized during this
period of extensive structure-activity relationship studies aimed at optimizing the therapeutic
properties of barbiturates. The general synthetic methodology for 5,5-disubstituted barbiturates
was well-established, allowing for the systematic creation of novel compounds like
Phenallymal.

Synthesis of Phenallymal

The synthesis of Phenallymal follows the classical and well-established pathway for producing
5,5-disubstituted barbituric acids. The key steps involve the synthesis of a disubstituted malonic
ester intermediate, followed by its condensation with urea.

Synthesis of Diethyl Allylphenylmalonate (Intermediate)

The crucial intermediate for the synthesis of Phenallymal is diethyl allylphenylmalonate. This is
typically prepared via a two-step alkylation of diethyl malonate.

Step 1: Synthesis of Diethyl Phenylmalonate

The first step involves the introduction of the phenyl group onto the diethyl malonate backbone.
A common method is the palladium-catalyzed arylation of diethyl malonate with a phenyl
halide, such as bromobenzene.

o Experimental Protocol:

o To a reaction vessel under an inert atmosphere, add a palladium catalyst (e.g.,
bis(dibenzylideneacetone)palladium(0)), a suitable phosphine ligand (e.qg., di-tert-
butyl(neopentyl)phosphine), and a strong base (e.g., sodium hydride).
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o Add a solvent such as toluene, followed by diethyl malonate and bromobenzene.

o The reaction mixture is heated (e.g., to 70°C) and stirred for a prolonged period (e.g., 24
hours).

o Upon completion, the reaction mixture is worked up by filtering through a pad of celite and
concentrating the filtrate.

o The crude product is then purified by column chromatography on silica gel to yield diethyl
phenylmalonate.[4]

Step 2: Synthesis of Diethyl Allylphenylmalonate

The second substitution introduces the allyl group. This is a standard malonic ester synthesis
alkylation.

o Experimental Protocol:

o Dissolve diethyl phenylmalonate in a suitable anhydrous solvent (e.g., ethanol) in a
reaction vessel equipped with a reflux condenser.

o Add a base, typically sodium ethoxide, to generate the enolate anion.
o To the resulting solution, add allyl bromide dropwise.

o The reaction mixture is then heated to reflux and maintained at that temperature for
several hours to ensure complete reaction.

o After cooling, the reaction mixture is worked up, which may involve neutralization,
extraction with an organic solvent, and drying of the organic phase.

o The solvent is removed under reduced pressure, and the resulting crude diethyl
allylphenylmalonate is purified, for instance, by vacuum distillation.

Condensation with Urea to form Phenallymal

The final step is the condensation of the disubstituted malonic ester, diethyl
allylphenylmalonate, with urea to form the barbiturate ring.
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o Experimental Protocol:

o

In a reaction vessel, dissolve sodium metal in an excess of absolute ethanol to prepare a
fresh solution of sodium ethoxide.

o To this solution, add diethyl allylphenylmalonate, followed by urea.
o The reaction mixture is heated under reflux for an extended period (e.g., 8-12 hours).
o After the reaction is complete, the ethanol is distilled off.

o The residue is dissolved in water and acidified with a strong acid (e.g., hydrochloric acid),
which causes the precipitation of Phenallymal.

o The crude Phenallymal is collected by filtration, washed with cold water, and then purified
by recrystallization from a suitable solvent (e.g., aqueous ethanol) to yield the final
product.

Table 1: Chemical and Physical Properties of Phenallymal

Property Value

IUPAC Name 5Tphenyl-5-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-
trione

Molecular Formula C13H12N203

Molecular Weight 244.25 g/mol

Appearance White crystalline solid (expected)

SMILES C=CCC1(C(=O)NC(=O)NC1=0)c2ccccc2

InChl Key WOIGZSBYKGQJGL-UHFFFAOYSA-N

Note: Some physical properties are predicted based on the general characteristics of
barbiturates.

Mechanism of Action
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Phenallymal, as a barbiturate, is expected to exert its effects on the central nervous system
primarily through the positive allosteric modulation of the y-aminobutyric acid type A (GABA-A)
receptor.

The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory
neurotransmitter GABA, opens to allow the influx of chloride ions (CI7) into the neuron. This
influx of negative ions leads to hyperpolarization of the neuronal membrane, making it less
likely to fire an action potential, thus producing an overall inhibitory effect on
neurotransmission.

Barbiturates bind to a distinct allosteric site on the GABA-A receptor complex. This binding
potentiates the effect of GABA by increasing the duration of the chloride channel opening. This
prolonged channel opening leads to a greater influx of chloride ions and a more pronounced
inhibitory effect compared to GABA acting alone. At higher concentrations, barbiturates can
directly activate the GABA-A receptor, even in the absence of GABA, which contributes to their
potential for toxicity and overdose.

Table 2: General Pharmacological Profile of Barbiturates

Parameter Description

Positive allosteric modulator of the GABA-A

Mechanism of Action receptor. Increases the duration of CI~ channel
opening.
Therapeutic Effects Sedation, hypnosis, anticonvulsant, anesthesia.

o Drowsiness, dizziness, cognitive impairment,
Potential Side Effects ) )
respiratory depression.

] Potentiates the effects of other CNS
Drug Interactions _ _
depressants (e.g., alcohol, benzodiazepines).

Note: Specific quantitative data for Phenallymal (e.g., Ki, EC50, LD50) are not readily
available in the public domain.

Visualizations
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Synthetic Pathway of Phenallymal
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Caption: General synthetic route to Phenallymal.

Mechanism of Action at the GABA-A Receptor
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Caption: Phenallymal's modulation of the GABA-A receptor.

Conclusion
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Phenallymal is a classic example of a 5,5-disubstituted barbiturate, with a synthesis pathway
that is well-understood within the context of barbiturate chemistry. Its pharmacological activity is
presumed to be mediated through the positive allosteric modulation of the GABA-A receptor, a
hallmark of the barbiturate class. While specific quantitative data and a detailed historical
account of its discovery are not readily available, the established principles of medicinal
chemistry and neuropharmacology provide a robust framework for understanding its properties.
Further research would be beneficial to fully characterize the specific binding affinities, potency,
and toxicological profile of Phenallymal, which could provide deeper insights into the structure-
activity relationships of barbiturates and their interaction with the GABA-A receptor. This guide
provides a foundational resource for researchers aiming to explore the synthesis and
pharmacological properties of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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